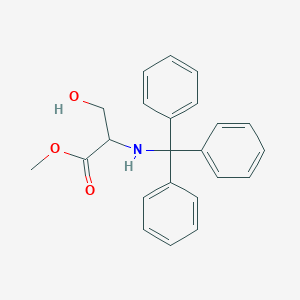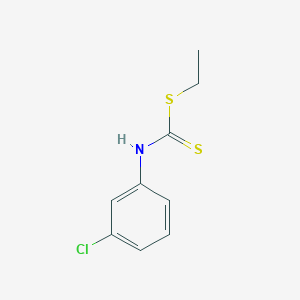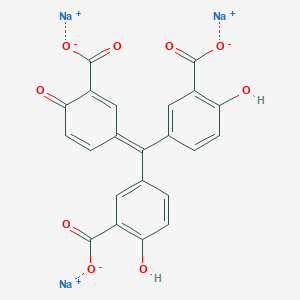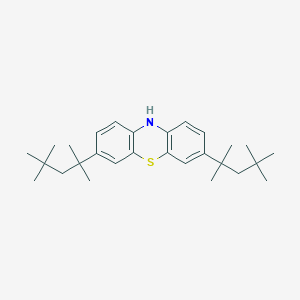
17-Methoxyprogesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Methoxyprogesterone is a synthetic steroidal compound. It is structurally related to progesterone and is often studied for its potential applications in various fields, including medicine and biochemistry. The compound’s unique structure allows it to interact with specific biological pathways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methoxyprogesterone typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the methylation of Pregn-4-ene-3,20-dione at the 17th position. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and consistency. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
17-Methoxyprogesterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, using agents like lithium aluminum hydride.
Substitution: The methoxy group at the 17th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated steroidal compounds.
Scientific Research Applications
17-Methoxyprogesterone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular pathways and gene expression.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and anti-inflammatory effects.
Industry: Utilized in the production of steroidal drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 17-Methoxyprogesterone involves its interaction with steroid hormone receptors. It binds to specific receptors in target cells, modulating gene expression and influencing various biological processes. The compound’s effects are mediated through pathways involving the progesterone receptor, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Progesterone: A natural steroid hormone with similar structural features.
17α-Hydroxyprogesterone: Another synthetic steroid with hydroxylation at the 17th position.
Pregn-4-ene-3,20-dione, 16,17-epoxy-: A related compound with an epoxy group at the 16th and 17th positions.
Uniqueness
17-Methoxyprogesterone is unique due to its methoxy group at the 17th position, which imparts distinct chemical and biological properties. This modification can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable subject of study in various research fields.
Properties
CAS No. |
13254-82-5 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-methoxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-14(23)22(25-4)12-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-11-21(19,22)3/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
BYKGBGGTSKSTJK-GUCLMQHLSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















